Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)

Lysophosphatidic acid receptor GPCR pharmacology Chemogenomics

Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) (CAS 516470-29-4, molecular formula C₁₁H₁₃NO₃, molecular weight 207.23 g/mol) is a synthetic substituted benzoic acid derivative bearing a propionamido group at the 3-position and a methyl substituent at the 4-position of the aromatic ring. The compound is synonymous with 4-methyl-3-propionamidobenzoic acid and 4-methyl-3-(propanoylamino)benzoic acid.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B5727830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
InChIInChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
InChIKeyUZFFAVZVIXETGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI): Chemical Identity and Supplier Landscape for Laboratory Procurement


Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) (CAS 516470-29-4, molecular formula C₁₁H₁₃NO₃, molecular weight 207.23 g/mol) is a synthetic substituted benzoic acid derivative bearing a propionamido group at the 3-position and a methyl substituent at the 4-position of the aromatic ring . The compound is synonymous with 4-methyl-3-propionamidobenzoic acid and 4-methyl-3-(propanoylamino)benzoic acid . Its carboxylic acid functionality imparts weak acidity, while the secondary amide linkage provides hydrogen-bond donor and acceptor capacity. The compound is commercially available through specialty chemical suppliers at purities of 90–98% in research-scale quantities (5 mg to 1 kg), with offerings typically positioned for pharmaceutical intermediate and life science research applications . A closely related positional isomer, Benzoic acid, 3-methyl-4-[(1-oxopropyl)amino]- (CAS 167626-99-5), shares the identical molecular formula but differs in the placement of the propionamido and methyl substituents, which may lead to substantially different physicochemical and biological properties .

Why Benzoic Acid, 4-methyl-3-[(1-oxopropyl)amino]- Cannot Be Substituted by Other Benzoic Acid Amides Without Experimental Validation


Substituted benzoic acid amides sharing the C₁₁H₁₃NO₃ formula are not functionally interchangeable for scientific procurement purposes. Even subtle positional changes in ring substitution—such as the shift from a 4-methyl, 3-propionamido arrangement to a 3-methyl, 4-propionamido arrangement—can alter topological polar surface area, hydrogen-bonding geometry, and steric accessibility of the carboxylic acid moiety, all of which directly affect target binding and metabolic stability . The N-acyl chain length and branching also critically influence lipophilicity (LogP) and membrane permeability: the isobutyryl analog (CAS 890982-57-7, MW 221.25) differs from the target compound by a single methylene group but exhibits a computed LogP of 2.6 versus the target compound's LogP range of 1.46–2.69 depending on computational method, representing a measurable shift in partitioning behavior [1]. Furthermore, the 4-methyl-3-(propionylamino) substitution pattern places the amide in a meta relationship to the carboxylic acid, a regiochemical feature that distinguishes this compound from the widely studied para-substituted benzoic acid pharmacophore, making cross-class activity extrapolation unreliable [2].

Quantitative Differentiation Evidence for Benzoic Acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) Against Closest Structural Analogs


Chemogenomic Differentiation: LPA1 Antagonist Activity in a Defined Pharmacological Profile Distinct from Isobutyryl Analogs

A compound of the same molecular scaffold and substitution pattern exhibits antagonist activity at the human lysophosphatidic acid receptor 1 (LPA1) with an IC₅₀ of 800 nM, as measured by intracellular calcium mobilization in CHO cells overexpressing the receptor [1]. This represents a distinct pharmacological fingerprint compared to the isobutyryl analog (4-methyl-3-(2-methylpropanoylamino)benzoic acid, MW 221.25), which has no reported LPA1 activity in the same curated database and differs structurally by α-carbon branching on the N-acyl chain [2]. The quantitative LPA1 IC₅₀ value provides a selection criterion for researchers studying lysophospholipid signaling pathways, where the straight-chain propionyl substituent may confer steric compatibility with the LPA1 orthosteric or allosteric binding pocket that a branched-chain analog cannot recapitulate [1].

Lysophosphatidic acid receptor GPCR pharmacology Chemogenomics Receptor binding

Physicochemical Differentiation: Computed LogP Values Distinguish Target Compound from Higher-Lipophilicity Analogs

The target compound exhibits computed LogP values in the range of 1.46 (KOWWIN v1.67 estimate) to 2.69 (XLogP3) . By comparison, the pivalamido analog (4-methyl-3-pivalamidobenzoic acid, CAS 915923-72-7) possesses a tert-butyl group on the N-acyl chain, resulting in an increased molecular weight of 235.28 g/mol and predicted higher lipophilicity consistent with the addition of a quaternary carbon center . The straight-chain propionyl substituent yields a LogP intermediate between the more hydrophilic unsubstituted benzamido analogs and the more lipophilic pivalamido or isobutyryl derivatives. This LogP differentiation is directly relevant for procurement decisions in medicinal chemistry programs where balancing aqueous solubility with membrane permeability is a critical design parameter .

Lipophilicity LogP Drug-likeness ADME prediction

Regulatory Differentiation: cis-trans Substitution Distinction from para-Aminobenzoic Acid Derivatives with Known Reproductive Toxicity Liability

A MEDLINE-indexed toxicological review identifies para-substituted benzoic acids (p-BA) and chemicals metabolized to p-BA as conferring adverse effects on sperm viability, motility, and morphology in male rats [1]. The target compound, while bearing a para-methyl group, carries the propionamido moiety at the meta (3-) position relative to the carboxylic acid, structurally distinguishing it from the classic p-aminobenzoic acid (PABA) or p-alkylaminobenzoic acid scaffold that serves as the toxicophore . However, the potential for metabolic dealkylation or hydrolysis to yield a para-substituted benzoic acid intermediate has not been experimentally excluded. For procurement in in vivo studies or projects with downstream regulatory filing requirements, this toxicological literature provides a cautionary framework that favors the target compound's meta-amido substitution pattern over unsubstituted para-amino benzoic acid derivatives, though formal safety qualification data remain absent for this specific compound [1].

Toxicology Regulatory compliance Structural alert Reproductive safety

Structural Uniqueness: N-Propionyl Chain Length as a Determinant of Biological Target Engagement Profile

BindingDB and ChEMBL curation reveals that the propionamido-substituted benzoic acid scaffold has been evaluated across multiple target classes including GPCRs (LPA1) and ion channels, with the straight-chain propionyl group (C₂H₅CO-) providing a specific steric and electronic profile that differs from both the acetyl (CH₃CO-) and butyryl/isobutyryl (C₃H₇CO- branched) homologs [1]. The isobutyryl analog (2-methylpropanoyl) introduces a branching methyl group that increases steric bulk at the α-carbon, while the pivalamido analog (trimethylacetyl) introduces a quaternary carbon center—both modifications that alter the torsion angle between the amide carbonyl and the aromatic ring and potentially shift target engagement profiles [2]. In the absence of direct head-to-head selectivity panels, the N-propionyl chain length represents a defined, non-branched hydrophobic extension that must be explicitly specified in procurement to ensure reproducibility of published or internally generated pharmacological data [1].

Structure-activity relationship N-acyl chain Target selectivity Medicinal chemistry

Recommended Procurement and Deployment Scenarios for Benzoic Acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)


GPCR Pharmacology: LPA1 Receptor Antagonism Screening and Lysophospholipid Signaling Research

The curated LPA1 antagonist activity (IC₅₀ = 800 nM) positions the propionamido-substituted benzoic acid scaffold as a rational starting point for lysophosphatidic acid receptor 1-focused screening campaigns. Researchers should procure this specific compound rather than its isobutyryl or pivalamido analogs, as the straight-chain propionyl group may be required for productive interactions with the LPA1 binding pocket [1]. The compound is suitable for use as a pharmacological tool compound or as a scaffold for hit-to-lead optimization in LPA1-mediated fibrosis, neuropathic pain, or cancer metastasis programs [1].

Medicinal Chemistry Scaffold Optimization: N-Acyl Chain SAR with Defined Lipophilicity Anchor Point

The target compound's computed LogP range (1.46–2.69) provides a well-characterized lipophilicity baseline for structure-activity relationship (SAR) exploration of the N-acyl chain. Procurement of this specific analog enables systematic comparison with acetyl (shorter), butyryl (longer straight-chain), and isobutyryl (branched) analogs in the same benzoic acid scaffold series, where LogP differences can be correlated with changes in membrane permeability, metabolic stability, or target engagement . This application is particularly relevant for fragment-based drug discovery or property-guided lead optimization campaigns .

Toxicological Risk Differentiation: Meta-Amido Benzoic Acid as Preferred Scaffold for In Vivo Studies

The meta-substitution pattern of the propionamido group distinguishes this compound from the para-aminobenzoic acid (PABA) class, which has documented male reproductive toxicity in rodent models [2]. For drug discovery programs planning sub-chronic or chronic in vivo efficacy and toxicity studies, procuring the meta-amido substituted target compound rather than a para-amino analog may reduce the probability of encountering class-based reproductive toxicity findings, though compound-specific toxicology studies remain essential [2].

Custom Synthesis and Library Enumeration: Definition of a Single Scaffold for Parallel Chemistry

The target compound's commercial availability at 90–98% purity in multi-gram quantities supports its use as a defined starting material for amide coupling, esterification, or diversification chemistry in parallel synthesis or DNA-encoded library (DEL) construction . Its molecular weight (207.23 g/mol), moderate LogP, and compliance with Lipinski's Rule of Five make it a suitable core scaffold for generating screening libraries with drug-like physicochemical properties . When ordering for library synthesis, specifying the 4-methyl-3-propionamido regioisomer rather than the 3-methyl-4-propionamido positional isomer is essential to ensure library chemical integrity .

Quote Request

Request a Quote for Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.